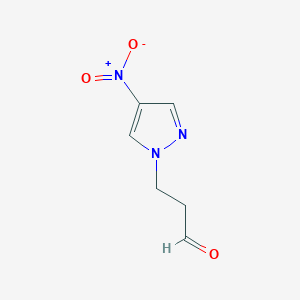

3-(4-nitro-1H-pyrazol-1-yl)propanal

Description

3-(4-Nitro-1H-pyrazol-1-yl)propanal is a nitro-substituted pyrazole derivative featuring a propanal (aldehyde) functional group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse chemical reactivity and applications in pharmaceuticals, agrochemicals, and materials science . The nitro group at the 4-position of the pyrazole ring introduces strong electron-withdrawing effects, which can influence the compound’s stability, solubility, and reactivity.

Properties

Molecular Formula |

C6H7N3O3 |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

3-(4-nitropyrazol-1-yl)propanal |

InChI |

InChI=1S/C6H7N3O3/c10-3-1-2-8-5-6(4-7-8)9(11)12/h3-5H,1-2H2 |

InChI Key |

WCZFLXCXICISRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1CCC=O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-nitro-1H-pyrazol-1-yl)propanal and related compounds:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound enhances electrophilicity compared to amino- or hydroxy-substituted pyrazoles (e.g., compound in ), which are more nucleophilic. This difference impacts reactivity in cross-coupling or cycloaddition reactions.

Aldehyde Functionality :

- Unlike propanal alone, which undergoes rapid atmospheric oxidation , the aldehyde in this compound is sterically hindered by the pyrazole ring, likely reducing its volatility and enhancing stability.

- In contrast, ketone-containing pyrazolines (e.g., ) exhibit lower reactivity toward nucleophiles compared to aldehydes, making them more stable in biological systems.

Synthetic Pathways :

- The synthesis of this compound may involve nitro-substituted pyrazole precursors and aldehyde introduction via oxidation or formylation. Analogous methods include:

- Diazomethane-mediated alkylation (as in ) for introducing sulfonyl groups.

- Cyanoacetate/malononitrile condensations (as in ) for constructing fused pyran-pyrazole systems.

Adsorption and Catalytic Behavior: Propanal derivatives interact with transition metals (e.g., NiMoS catalysts) via di-sigma bonding (C–Ni and O–Mo), as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.